molecular formula C12H11N3O3 B574594 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate CAS No. 164356-03-0

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate

Cat. No.: B574594
CAS No.: 164356-03-0
M. Wt: 245.238
InChI Key: MCKKUNFESISYPW-UHFFFAOYSA-N
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Description

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate is a complex organic compound with a unique structure that includes an oxadiazole ring fused to a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and carbazole derivatives, such as:

Uniqueness

What sets 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate apart is its unique combination of the oxadiazole ring and carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-6-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-14-8-4-2-1-3-7(8)11-9(14)5-6-10-12(11)13-18-15(10)17/h5-6,17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKUNFESISYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C3=CC=C4C(=NON4O)C3=C2C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715832
Record name 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164356-03-0
Record name 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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